Amolopin-1a

Antimicrobial Peptides Brevinin Family Minimum Inhibitory Concentration

Amolopin-1a is a distinct 24-amino acid antimicrobial peptide from the Brevinin-1 subfamily, isolated from Amolops loloensis. Its unique sequence (FLPMLAGLAANFLPKLFCKITKKC with a Cys18-Cys24 disulfide bridge) dictates a specific antimicrobial spectrum and hemolytic profile that cannot be replicated by generic brevinin or temporin analogs. Substituting with similar peptides risks compromising SAR conclusions and experimental reproducibility. This peptide is an indispensable comparator for mapping how single-residue variations modulate antimicrobial potency and mammalian cell toxicity. Secure this high-purity (>98%) lyophilized powder, essential for robust AMP library screening and evolutionary studies, with standard B2B shipping available globally.

Molecular Formula
Molecular Weight
Cat. No. B1578625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmolopin-1a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amolopin-1a: Peptide Identity and Baseline Characterization for Research Procurement


Amolopin-1a is a 24‑amino acid antimicrobial peptide (AMP) belonging to the brevinin-1 subfamily of the frog skin active peptide (FSAP) family, originally isolated from the skin secretions of the rufous‑spotted torrent frog, Amolops loloensis [1]. The mature peptide sequence is FLPMLAGLAANFLPKLFCKITKKC and contains an intramolecular disulfide bridge between Cys18 and Cys24, which is characteristic of the brevinin‑1 class . It is classified as a cationic, amphipathic α‑helical peptide and exhibits broad‑spectrum antimicrobial activity against both Gram‑positive and Gram‑negative bacteria, as well as antifungal activity [1].

Why Amolopin-1a Cannot Be Interchanged with Generic Brevinin or Temporin Peptides


Despite sharing a common structural scaffold with other brevinin‑1 peptides, Amolopin‑1a possesses a unique primary sequence that dictates its specific antimicrobial spectrum, hemolytic profile, and cytotoxic selectivity. Even single‑residue variations within the 24‑mer sequence can substantially alter the peptide's hydrophobicity, net charge, and helical propensity, leading to divergent potency against specific pathogens and differential toxicity toward mammalian cells [1]. Consequently, substituting Amolopin‑1a with a generic brevinin or temporin analog without empirical validation risks compromising experimental reproducibility and may yield misleading structure‑activity relationship (SAR) conclusions in antimicrobial research programs.

Amolopin-1a: Comparator‑Based Quantitative Differentiation Evidence


Sequence‑Dependent Antimicrobial Spectrum Differentiation: Amolopin‑1a vs. Amolopin‑1b

Amolopin‑1a and its closest homolog Amolopin‑1b differ by only 4 amino acid substitutions (positions 3, 5, 8, and 13), yet this modest sequence variation translates into divergent antimicrobial potencies. While quantitative MIC values for Amolopin‑1a are not reported in the primary public databases, the available data for Amolopin‑1b demonstrate that sequence‑level differences within this 24‑mer brevinin subfamily produce measurable shifts in antibacterial activity [1]. Amolopin‑1b exhibits MIC values of 5.50 µg/mL against Staphylococcus aureus, 2.20 µg/mL against Bacillus dysenteriae, 6.50 µg/mL against Escherichia coli, and 7.50 µg/mL against Candida albicans [1]. These quantitative benchmarks underscore that even closely related brevinin peptides are not functionally interchangeable, and that Amolopin‑1a's distinct sequence confers a unique activity profile that must be experimentally verified rather than extrapolated.

Antimicrobial Peptides Brevinin Family Minimum Inhibitory Concentration

Peptide Length and Amidation Impact: Amolopin‑1a vs. Amolopin‑2a

Amolopin‑1a (24 residues, free C‑terminus) differs fundamentally from Amolopin‑2a (16 residues, C‑terminal amidation) in both length and post‑translational modification. Amolopin‑2a demonstrates a distinctly different antimicrobial profile, with MIC values of 2.00 µg/mL against S. aureus, 1.50 µg/mL against B. dysenteriae, 3.00 µg/mL against E. coli, and 6.50 µg/mL against C. albicans [1]. Additionally, Amolopin‑2a exhibits cytotoxicity against HepG2 cells with an IC₅₀ of 77 mg/mL [1]. The stark differences in peptide length, net charge, and C‑terminal chemistry between Amolopin‑1a and Amolopin‑2a preclude any assumption of functional equivalence, and underscore the necessity of using the exact peptide sequence for reproducible research outcomes.

Peptide Engineering Antimicrobial Spectrum Cytotoxicity

Cross‑Species Brevinin Activity Comparison: Amolopin‑1a vs. Brevinin‑1E

Amolopin‑1a shares 87% sequence similarity with brevinin‑1E from Rana esculenta, yet this homology does not guarantee functional identity. Brevinin‑1E exhibits MIC values of 0.6 µM against S. aureus, 1.8 µM against E. coli, 30.6 µM against P. aeruginosa, and 4.7 µM against C. albicans, alongside significant hemolytic activity with HC₅₀ = 0.5 µM [1]. While Amolopin‑1a's precise MIC and hemolytic values are not publicly cataloged, the sequence differences between these two brevinin peptides—particularly in the hydrophobic face and cationic residues—are known to modulate both antimicrobial potency and eukaryotic cell toxicity [2]. This class‑level evidence demonstrates that brevinin peptides from different amphibian species cannot be treated as interchangeable reagents; Amolopin‑1a's unique sequence must be evaluated on its own merits for each experimental application.

Brevinin Superfamily Hemolytic Activity Therapeutic Index

Optimal Research and Industrial Applications for Amolopin-1a Based on Verified Differentiation


Structure‑Activity Relationship (SAR) Studies of Brevinin‑1 Peptides

Amolopin‑1a's unique sequence, which differs from Amolopin‑1b at four positions and from brevinin‑1E at multiple residues, makes it an essential comparator in SAR campaigns aimed at understanding how specific amino acid substitutions modulate antimicrobial potency, spectrum, and hemolytic activity. Researchers can systematically compare Amolopin‑1a with its close homologs to map the structural determinants of brevinin function [1].

Antimicrobial Peptide Library Screening for Novel Anti‑Infective Leads

Given that brevinin peptides from different amphibian species exhibit widely divergent antimicrobial profiles—as illustrated by the MIC differences between Amolopin‑1b, Amolopin‑2a, and brevinin‑1E [1] [2]—Amolopin‑1a should be included in AMP libraries to capture the full diversity of the brevinin‑1 subfamily. Its inclusion ensures that screening campaigns do not overlook potentially valuable activity spectra unique to the A. loloensis peptide lineage.

Comparative Toxicology and Hemolytic Activity Profiling

The brevinin family is characterized by variable hemolytic activity, with brevinin‑1E exhibiting potent hemolysis (HC₅₀ = 0.5 µM) [1]. Amolopin‑1a serves as a critical comparator for assessing how sequence variations within the brevinin‑1 scaffold influence the balance between antimicrobial efficacy and mammalian cell toxicity. Such comparative studies are foundational for developing brevinin‑derived therapeutics with improved safety margins.

Phylogenetic and Evolutionary Studies of Amphibian Host Defense Peptides

Amolopin‑1a's origin from Amolops loloensis—a species inhabiting high‑gradient streams in southern China [1]—provides a unique evolutionary context for comparative genomics and proteomics studies. Its sequence divergence from Rana‑derived brevinins offers insights into the adaptive diversification of antimicrobial peptide repertoires in distinct amphibian lineages, supporting broader research in molecular evolution and biodiversity [2].

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